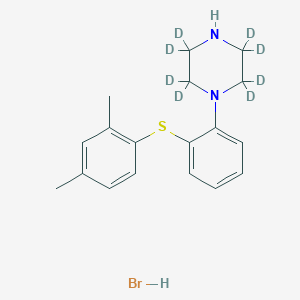
Tdrl-X80
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tdrl-X80 is a potent inhibitor of the xeroderma pigmentosum group A protein. This compound inhibits the DNA binding activity of xeroderma pigmentosum group A protein, which is crucial for the nucleotide excision repair pathway. This compound exhibits activity against single, double, and cisplatin-damaged DNA with IC50 values of 18, 20, and 29 μM in fluorescence polarization analyses, and with IC50 values of 21, 39, and 28 in ELISA analyses .
Vorbereitungsmethoden
The preparation of Tdrl-X80 involves several synthetic routes and reaction conditions. The compound is synthesized through a series of chemical reactions that include the formation of benzoic acid substituents at either end of the molecule. The industrial production methods for this compound are not widely documented, but it is known that the compound is available in various quantities for research purposes .
Analyse Chemischer Reaktionen
Tdrl-X80 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: this compound can be reduced using common reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific substituents on the molecule are replaced with other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Tdrl-X80 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a research tool to study the inhibition of xeroderma pigmentosum group A protein and its effects on DNA binding activity.
Biology: this compound is utilized in biological studies to understand the role of xeroderma pigmentosum group A protein in nucleotide excision repair and its impact on cellular processes.
Medicine: The compound is investigated for its potential therapeutic applications in enhancing the efficacy of platinum-based anticancer drugs by inhibiting the DNA repair activity of xeroderma pigmentosum group A protein.
Industry: This compound is used in various industrial applications, particularly in the development of new drugs and therapeutic agents
Wirkmechanismus
Tdrl-X80 exerts its effects by inhibiting the DNA binding activity of xeroderma pigmentosum group A protein. This inhibition disrupts the nucleotide excision repair pathway, which is responsible for the removal of bulky adduct damage from DNA. The molecular targets of this compound include single-stranded DNA, double-stranded DNA, and cisplatin-damaged DNA. The pathways involved in the mechanism of action of this compound include the nucleotide excision repair pathway and the DNA damage response pathway .
Vergleich Mit ähnlichen Verbindungen
Tdrl-X80 is unique compared to other similar compounds due to its potent inhibition of xeroderma pigmentosum group A protein and its specific activity against various forms of damaged DNA. Similar compounds include:
Tdrl-X57: This compound contains a methoxy-benzene substituent with a sulfomyl separating the benzoic acid and exhibits similar inhibitory activity against xeroderma pigmentosum group A protein.
Tdrl-X60: Another inhibitor of xeroderma pigmentosum group A protein, Tdrl-X60 has a different molecular structure but shares similar inhibitory properties
This compound stands out due to its higher potency and broader range of activity against different types of DNA damage.
Eigenschaften
Molekularformel |
C23H15ClN2O6 |
|---|---|
Molekulargewicht |
450.8 g/mol |
IUPAC-Name |
5-[5-[(E)-[1-(3-carboxyphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]furan-2-yl]-2-chlorobenzoic acid |
InChI |
InChI=1S/C23H15ClN2O6/c1-12-17(21(27)26(25-12)15-4-2-3-14(9-15)22(28)29)11-16-6-8-20(32-16)13-5-7-19(24)18(10-13)23(30)31/h2-11H,1H3,(H,28,29)(H,30,31)/b17-11+ |
InChI-Schlüssel |
XZRBYOCWWJMJRZ-GZTJUZNOSA-N |
Isomerische SMILES |
CC\1=NN(C(=O)/C1=C/C2=CC=C(O2)C3=CC(=C(C=C3)Cl)C(=O)O)C4=CC=CC(=C4)C(=O)O |
Kanonische SMILES |
CC1=NN(C(=O)C1=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)C(=O)O)C4=CC=CC(=C4)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


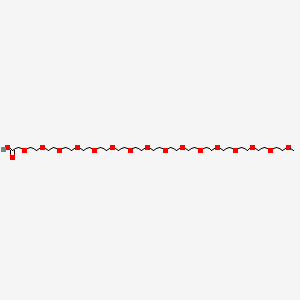
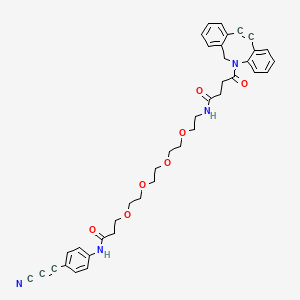
![disodium;2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-7,12-dihydroxy-10,13-dimethyl-3-sulfonatooxy-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12422961.png)



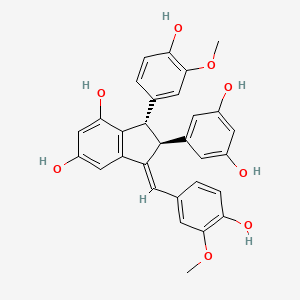
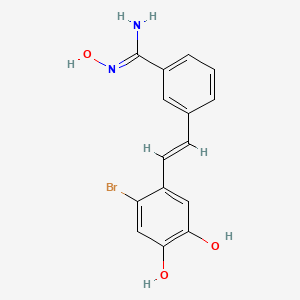

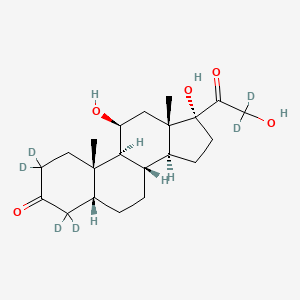
![(2R,3R,4R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol](/img/structure/B12422992.png)


